molecular formula C22H25N3O4S2 B3294337 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-ethoxy-1,3-benzothiazole CAS No. 886924-80-7

2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-ethoxy-1,3-benzothiazole

Cat. No.: B3294337
CAS No.: 886924-80-7
M. Wt: 459.6 g/mol
InChI Key: BIUHFRNOVPXBDI-UHFFFAOYSA-N
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Description

2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-ethoxy-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring, a piperazine ring, and an ethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-ethoxy-1,3-benzothiazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperazine derivative.

    Attachment of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced via a sulfonylation reaction using ethanesulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the benzothiazole derivative with the piperazine derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-ethoxy-1,3-benzothiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution can be carried out using sodium azide in dimethylformamide, while electrophilic substitution can be performed using bromine in chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-ethoxy-1,3-benzothiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[4-(methylsulfonyl)benzoyl]piperazin-1-yl}-4-ethoxy-1,3-benzothiazole
  • 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole

Uniqueness

2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-ethoxy-1,3-benzothiazole is unique due to the presence of the ethanesulfonyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets compared to similar compounds, making it a valuable molecule for various scientific research applications.

Properties

IUPAC Name

[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-ethylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-3-29-18-6-5-7-19-20(18)23-22(30-19)25-14-12-24(13-15-25)21(26)16-8-10-17(11-9-16)31(27,28)4-2/h5-11H,3-4,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUHFRNOVPXBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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